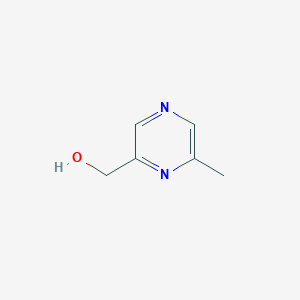

(6-Methylpyrazin-2-yl)methanol

描述

Structure

3D Structure

属性

IUPAC Name |

(6-methylpyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-2-7-3-6(4-9)8-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJBPQOAHJORLDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342241 | |

| Record name | (6-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77164-93-3 | |

| Record name | (6-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Occurrence and Natural Formation Mechanisms of 6 Methylpyrazin 2 Yl Methanol

Isolation and Identification of (6-Methylpyrazin-2-yl)methanol from Biological Matrices

Phytochemical Investigations and Detection in Plant Extracts

This compound has been identified as a constituent of various plants, including the desert plant Leptadenia pyrotechnica. prota4u.orgindexcopernicus.commy4elements.com This plant, also known as Kheep or Desert Broom, is recognized for its diverse array of phytochemicals, including alkaloids, flavonoids, and terpenes. nih.govresearchgate.net

In a specific study analyzing the alkaloid content of the aerial parts of Leptadenia pyrotechnica, this compound was detected as one of twenty-four alkaloids. tandfonline.comtandfonline.com The plant material underwent a process of extraction with methanol (B129727), followed by acidification and basification to isolate the alkaloid fraction. tandfonline.comtandfonline.com The presence of pyrazine (B50134) derivatives, alongside other nitrogen-containing compounds like pyridine (B92270) and indole, highlights the complex chemical profile of this plant. prota4u.orgindexcopernicus.comtandfonline.comtandfonline.com

Table 1: Phytochemicals Identified in Leptadenia pyrotechnica

| Phytochemical Class | Examples | Reference |

| Alkaloids | This compound, Pyridine derivatives, Indole derivatives | prota4u.orgindexcopernicus.comnih.govtandfonline.comtandfonline.com |

| Flavonoids | - | indexcopernicus.comnih.govekb.eg |

| Terpenes | Terpenes, Sterols | indexcopernicus.comnih.gov |

| Saponins | Saponins | indexcopernicus.com |

| Tannins | Tannins | indexcopernicus.comnih.gov |

| Cardiac Glycosides | Digitoxoside derivatives, Pregnane glycosides | prota4u.orgnih.gov |

| Fatty Acids | - | nih.gov |

| Sugars | - | nih.gov |

| Amino Acids | - | nih.gov |

Application of Chromatographic and Spectrometric Techniques for Natural Product Profiling

The identification and quantification of this compound from natural sources heavily rely on the application of sophisticated analytical methods. Gas chromatography coupled with mass spectrometry (GC-MS) is a primary tool for the analysis of volatile and semi-volatile compounds like pyrazines in complex mixtures. tandfonline.comtandfonline.comfarmaciajournal.comresearchgate.netresearchgate.net

In the analysis of Leptadenia pyrotechnica extracts, GC-MS was instrumental in separating and identifying the various alkaloid components, including this compound. tandfonline.comtandfonline.com The process typically involves injecting a prepared sample into the gas chromatograph, where it is vaporized and separated based on the components' boiling points and interactions with the stationary phase of the column. farmaciajournal.comresearchgate.net The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound that allows for its identification. farmaciajournal.comresearchgate.net

For the analysis of pyrazines in other matrices, such as alcoholic beverages, methods like ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC–MS/MS) have also been developed for rapid and sensitive detection. nih.gov

Table 2: Analytical Techniques for Pyrazine Identification

Biochemical and Biosynthetic Pathways Leading to Pyrazine Derivatives

The formation of pyrazines, including this compound, in nature is often attributed to the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars.

Elucidation of Maillard Reaction Mechanisms in Pyrazine Formation

The Maillard reaction is a non-enzymatic browning reaction that is fundamental to the development of flavor and aroma in cooked foods. nih.govresearchgate.net It is also a significant pathway for the formation of a wide variety of heterocyclic compounds, including pyrazines. researchgate.netmdpi.com The reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid or peptide. nih.gov

The specific types of amino acids and sugars involved in the Maillard reaction significantly influence the resulting pyrazine profile. nih.govoup.comgoogle.com Different amino acids can lead to the formation of different substituted pyrazines. wur.nlresearchgate.net For instance, studies have shown that lysine (B10760008) and other amino acids, when reacted with sugars like glucose, can produce a variety of pyrazines. nih.govgenscript.com The reaction of cellulosic-derived sugars with amino acids such as leucine (B10760876) and threonine has also been shown to yield various pyrazine compounds. oup.com

The general mechanism involves the Strecker degradation of amino acids, which are converted by dicarbonyl compounds (reductones) into aldehydes. researchgate.net These dicarbonyl compounds are themselves degradation products of sugars. nih.gov

The formation of the pyrazine ring occurs through the condensation of two α-aminocarbonyl compounds. researchgate.net These intermediates are generated from the initial reaction between the amino acid and the sugar. The condensation of two α-aminoketones forms a dihydropyrazine (B8608421) intermediate, which then undergoes oxidation to form the stable aromatic pyrazine ring. researchgate.net

The kinetics of pyrazine formation are influenced by several factors, including temperature, pH, and the concentration of reactants. researchgate.net The cyclization of intermediates like ethylene (B1197577) diamine and propylene (B89431) glycol to form 2-methyl pyrazine has been studied, demonstrating the influence of reactant partial pressures on the reaction rate. globaljournals.org The conversion of oxadiazolo[3,4-b]pyrazines to imidazo[4,5-b]pyrazines involves a tandem reduction-cyclization sequence, highlighting the complexity of pyrazine synthesis pathways. nih.gov

Microbial and Enzymatic Routes for Pyrazine Biosynthesis

The formation of pyrazines in nature is a fascinating interplay of microbial metabolism and enzymatic catalysis. These compounds are often byproducts of amino acid metabolism, with microorganisms playing a central role in their synthesis. The biosynthesis is generally considered an environmentally friendly alternative to chemical synthesis routes.

Characterization of Microorganisms Involved in Pyrazine Production

A diverse range of bacteria are known to produce pyrazines, with species from the genera Bacillus, Corynebacterium, Pseudomonas, and Rhodococcus being prominent examples. nih.govvu.lt These microorganisms are often isolated from fermented foods and soil environments.

Bacillus subtilis , a bacterium commonly found in fermented soybean products like natto, is a well-documented producer of a variety of alkylpyrazines. researchgate.netdntb.gov.ua Studies have shown that different strains of B. subtilis exhibit a predisposition to synthesize specific pyrazine profiles. For instance, some strains are prolific producers of 2,5-dimethylpyrazine (B89654) and tetramethylpyrazine. dntb.gov.ua The production of these compounds is often linked to the stationary phase of microbial growth and can be influenced by the availability of precursors in the culture medium, such as L-threonine and acetoin. dntb.gov.ua

Corynebacterium glutamicum , another significant industrial microorganism, has been observed to release various pyrazines and their acyloin precursors. nih.gov Isotope labeling studies with this bacterium have been instrumental in constructing preliminary models for the generation of alkylated pyrazines. nih.gov

Pseudomonas species , particularly Pseudomonas putida, have demonstrated the ability to both synthesize and modify pyrazine compounds. vu.ltnih.gov Genetically engineered strains of P. putida have been developed to produce pyrazine derivatives, highlighting their metabolic versatility. vu.ltnih.gov For example, a recombinant P. putida KT2440 strain has been engineered to produce 5-methyl-2-pyrazinecarboxylic acid, a derivative of 2,5-dimethylpyrazine. vu.ltresearchgate.net

Rhodococcus species , such as Rhodococcus erythropolis and Rhodococcus jostii, are known for their ability to degrade and metabolize pyrazines. nih.govasm.org This degradation often proceeds through hydroxylation reactions, providing crucial insights into the types of enzymes that could be involved in the formation of hydroxylated pyrazines like this compound. nih.govasm.org For example, R. erythropolis DP-45, isolated from a fishmeal processing plant, can degrade 2,5-dimethylpyrazine by first hydroxylating it to 2-hydroxy-3,6-dimethylpyrazine. nih.gov

The following table summarizes key microorganisms and the pyrazines they are known to produce or metabolize, which provides a basis for understanding the potential microbial sources of this compound.

| Microorganism | Associated Pyrazines | Key Findings |

| Bacillus subtilis | 2-Methylpyrazine, 2,5-Dimethylpyrazine, Tetramethylpyrazine | Different strains produce distinct pyrazine profiles; production is influenced by precursors like L-threonine and acetoin. researchgate.netdntb.gov.ua |

| Corynebacterium glutamicum | Various alkylpyrazines and acyloin precursors | Utilized in metabolic studies to understand pyrazine biosynthesis pathways. nih.gov |

| Pseudomonas putida | 5-Methyl-2-pyrazinecarboxylic acid (engineered) | Capable of both pyrazine synthesis and side-chain modification. vu.ltnih.govresearchgate.net |

| Rhodococcus erythropolis | Metabolizes 2,5-Dimethylpyrazine to 2-hydroxy-3,6-dimethylpyrazine | Demonstrates pyrazine hydroxylation capability, suggesting a potential route for hydroxymethylpyrazine formation. nih.gov |

| Rhodococcus jostii | Degrades Tetramethylpyrazine | Possesses a multi-step enzymatic pathway for pyrazine catabolism. nih.govresearchgate.net |

Mechanistic Studies of Biocatalytic Pyrazine Ring Formation

The biocatalytic formation of the pyrazine ring is believed to proceed through the condensation of two molecules of an α-aminoketone intermediate. nih.gov These intermediates are typically derived from the metabolism of amino acids.

A key precursor for many alkylpyrazines is L-threonine . nih.gov The enzyme L-threonine dehydrogenase can catalyze the conversion of L-threonine to 2-amino-3-ketobutyrate. nih.gov This intermediate is unstable and can spontaneously dimerize and cyclize to form a dihydropyrazine ring, which is then oxidized to the stable aromatic pyrazine ring. For example, the dimerization of 2-amino-3-ketobutyrate can lead to the formation of 2,5-dimethylpyrazine. nih.gov

Another important precursor is acetoin (3-hydroxy-2-butanone), which can react with an ammonia (B1221849) source to form an α-hydroxyimine. This can then be converted to an α-aminoketone, which subsequently dimerizes to form tetramethylpyrazine. nih.gov

The formation of asymmetrically substituted pyrazines can be achieved through the reaction of two different α-aminoketones. A novel biocatalytic approach has been demonstrated using L-threonine dehydrogenase from Cupriavidus necator to generate aminoacetone in situ from L-threonine. This aminoacetone can then dimerize and react with other electrophiles to produce a variety of asymmetrically substituted pyrazines.

While the direct enzymatic synthesis of this compound has not been explicitly detailed, the formation of the 6-methylpyrazine core likely follows these established pathways, starting from appropriate amino acid precursors. The subsequent hydroxylation of the methyl group to a hydroxymethyl group is then carried out by specific enzymes.

The enzymes responsible for the side-chain hydroxylation of pyrazines are typically monooxygenases or dioxygenases . lmaleidykla.lt These enzymes utilize molecular oxygen to introduce a hydroxyl group onto the substrate. For instance, cytochrome P450 monooxygenases and flavin-dependent monooxygenases have been implicated in the hydroxylation of pyrazine rings and their side chains in various microorganisms. nih.govnih.gov The degradation of 2,5-dimethylpyrazine by Rhodococcus erythropolis DP-45 is proposed to be initiated by a flavin-dependent monooxygenase or a cytochrome P450-dependent monooxygenase. nih.gov Similarly, genetically modified Pseudomonas putida strains harboring xylene monooxygenase have been shown to oxidize the methyl group of 2,5-dimethylpyrazine to a carboxylic acid, a process that proceeds via a hydroxymethyl intermediate. vu.ltresearchgate.net

The following table outlines the proposed enzymatic steps for the formation of this compound.

| Step | Reaction | Enzyme Class (Putative) | Precursors/Intermediates |

| 1 | Formation of α-aminoketone precursors | Amino acid metabolizing enzymes (e.g., Dehydrogenases, Transaminases) | Amino acids (e.g., Alanine, Threonine) |

| 2 | Dimerization and cyclization to form dihydropyrazine | Non-enzymatic or catalyzed | α-Aminoketones |

| 3 | Oxidation to 2-methylpyrazine | Oxidoreductases | Dihydropyrazine |

| 4 | Hydroxylation of the methyl group | Monooxygenases or Dioxygenases (e.g., Cytochrome P450, Xylene monooxygenase) | 2-Methylpyrazine, O₂ |

Advanced Synthetic Methodologies for 6 Methylpyrazin 2 Yl Methanol and Analogues

Classical and Contemporary Organic Synthesis Routes for Pyrazinemethanols

Condensation Reactions of α-Aminocarbonyl Compounds

A foundational and widely utilized method for constructing the pyrazine (B50134) ring is the self-condensation of two molecules of an α-aminocarbonyl compound. This reaction proceeds through the formation of a dihydropyrazine (B8608421) intermediate, which is subsequently oxidized to the aromatic pyrazine. The oxidation can often be achieved under mild conditions, including air oxidation.

For the synthesis of asymmetrically substituted pyrazines, such as (6-methylpyrazin-2-yl)methanol, a variation of this method involves the condensation of two different α-aminocarbonyl compounds. Another common approach is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. For instance, the reaction of a diketone with diaminomaleonitrile (B72808) can yield pyrazine derivatives.

The versatility of this method is demonstrated in the industrial synthesis of pyrazine derivatives, where ethylenediamine (B42938) is condensed with vicinal diols like propylene (B89431) glycol.

Ring Closure Strategies for Pyrazine Core Construction

Beyond the classical condensation reactions, various ring closure strategies have been developed for the synthesis of the pyrazine core. One notable method is the dehydrogenative coupling of β-amino alcohols. This approach, often catalyzed by transition metal complexes, leads to the formation of 2,5-disubstituted pyrazines. The reaction mechanism is proposed to involve the initial dehydrogenation of the β-amino alcohol to an aldehyde intermediate. This intermediate then undergoes self-coupling and subsequent cyclization to form a 2,5-dihydropyrazine, which is then aromatized to the final pyrazine product.

Another strategy involves the reaction of α-halo ketones with diamines. Additionally, ring-closing metathesis (RCM) has emerged as a powerful tool for the synthesis of various heterocyclic compounds, including pyrazines.

Derivatization of Pyrazine Intermediates via Alkylation and Hydroxymethylation

Functionalization of a pre-formed pyrazine ring is a key strategy for accessing a diverse range of derivatives, including this compound. Acylation and alkylation of pyrazine derivatives, such as 2,6-dimethylpyrazine, have been reported.

Hydroxymethylation, the introduction of a -CH₂OH group, is a crucial step in the synthesis of pyrazinemethanols. This can be achieved through various methods, including the reaction of a pyrazine derivative with formaldehyde (B43269) or a suitable equivalent.

Catalytic Approaches in Pyrazine and Pyrazinemethanol Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. The synthesis of pyrazines and their derivatives has significantly benefited from the development of novel catalytic systems.

Metal-Catalyzed Coupling Reactions for Pyrazine Functionalization (e.g., Suzuki, Buchwald-Hartwig)

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds on the pyrazine ring. These reactions typically involve the coupling of a halogenated pyrazine with a suitable coupling partner.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples a pyrazinyl halide with a boronic acid or ester. It is a versatile method for introducing aryl and other substituents onto the pyrazine core.

Buchwald-Hartwig Amination: This reaction, also palladium-catalyzed, enables the formation of carbon-nitrogen bonds by coupling a pyrazinyl halide with an amine. This is particularly useful for synthesizing aminopyrazine derivatives.

Other important cross-coupling reactions for pyrazine functionalization include the Stille, Heck, and Sonogashira reactions.

| Coupling Reaction | Catalyst | Coupling Partners | Bond Formed |

| Suzuki-Miyaura | Palladium | Pyrazinyl halide + Boronic acid/ester | C-C |

| Buchwald-Hartwig | Palladium | Pyrazinyl halide + Amine | C-N |

| Stille | Palladium | Pyrazinyl halide + Organostannane | C-C |

| Heck | Palladium | Pyrazinyl halide + Alkene | C-C |

| Sonogashira | Palladium/Copper | Pyrazinyl halide + Terminal alkyne | C-C |

Selective Oxidation and Dehydrogenation Methodologies for Pyrazine Ring Systems

Oxidation and dehydrogenation are key transformations in pyrazine synthesis, both for the initial aromatization of dihydropyrazine intermediates and for the subsequent functionalization of the pyrazine ring.

Dehydrogenation of piperazines to pyrazines can be achieved using heterogeneous catalysts. In the synthesis of pyrazines from α-hydroxy ketones and 1,2-diamines, manganese dioxide (MnO₂) has been used as a tandem oxidation catalyst.

Application of Ligand-Based Catalysts for Pyrazine Derivatives

The synthesis of pyrazine derivatives has been significantly advanced by the application of ligand-based catalysts, which offer enhanced selectivity and efficiency. Pincer-type ligands, in particular, have demonstrated considerable utility in the catalysis of dehydrogenative coupling reactions to form the pyrazine core. nih.govacs.org

An acridine-based manganese pincer complex has been successfully employed to catalyze the formation of functionalized 2,5-substituted pyrazines through the dehydrogenative self-coupling of 2-amino alcohols. nih.govacs.org This method is atom-economical and environmentally friendly, producing only water and hydrogen gas as byproducts. nih.gov The reaction proceeds via the oxidation of the amino alcohol to an amino ketone, which then undergoes condensation to form a 2,5-dihydropyrazine intermediate. This intermediate is subsequently dehydrogenated by the manganese catalyst to yield the aromatic pyrazine derivative. acs.org

Similarly, iron complexes featuring a novel pyrazine-based pincer ligand (PNzP) have been synthesized and utilized in the catalytic hydrogenation of carbon dioxide. acs.orgelsevierpure.com These examples highlight the principle of metal-ligand cooperation, where the pyrazine backbone of the ligand actively participates in the catalytic cycle. acs.orgacs.org This approach, involving dearomatization and rearomatization of the ligand core, facilitates the activation of substrates. acs.orgacs.org

Metal-Organic Frameworks (MOFs) also represent a class of ligand-based catalysts with applications in pyrazine synthesis. nih.govrsc.orgacs.org These materials, which consist of metal ions or clusters coordinated to organic ligands, can be designed with specific catalytic properties. For instance, pyrazine-pillared MOFs have been generated using Group 6 metal hexacarbonyls, creating frameworks with low-valent metal nodes suitable for catalytic applications. nih.gov

| Catalyst Type | Metal Center | Ligand Type | Reaction Type | Reference |

|---|---|---|---|---|

| Pincer Complex | Manganese (Mn) | Acridine-based PNP | Dehydrogenative Coupling of Amino Alcohols | nih.govacs.org |

| Pincer Complex | Iron (Fe) | Pyrazine-based PNzP | CO₂ Hydrogenation | acs.orgelsevierpure.com |

| Metal-Organic Framework (MOF) | Chromium (Cr), Molybdenum (Mo), Tungsten (W) | Pyrazine | Ligand Substitution | nih.gov |

Sustainable and Green Chemistry Paradigms in this compound Synthesis

In line with the principles of green chemistry, the development of one-pot, cost-effective synthetic protocols is a key objective in chemical manufacturing. For pyrazine derivatives, a simple and environmentally benign one-pot method has been reported which involves the direct condensation of 1,2-diketones with 1,2-diamines. tandfonline.com This approach is highly efficient, avoiding harsh reaction conditions, expensive catalysts, and complex work-up procedures. tandfonline.com

The reaction is typically catalyzed by a catalytic amount of a simple base, such as potassium tert-butoxide, and is conducted in an aqueous methanol (B129727) solvent at room temperature. tandfonline.com This process proceeds through the formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the final pyrazine product. tandfonline.com The detection of the dihydropyrazine intermediate confirms this pathway, which notably does not require an external oxidizing agent or harsh conditions like bubbling oxygen at high temperatures. tandfonline.com This methodology has been successfully applied to a wide range of substrates, demonstrating its versatility. tandfonline.com

| Reactant 1 (1,2-diketone) | Reactant 2 (1,2-diamine) | Catalyst | Solvent | Key Feature | Reference |

|---|---|---|---|---|---|

| Benzil | Ethylene (B1197577) diamine | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | Room temperature, high yield, no added oxidant | tandfonline.com |

| Various Diketones | Various Diamines | Potassium tert-butoxide (t-BuOK) | Aqueous Methanol | Versatile for a large number of derivatives | tandfonline.com |

Deep Eutectic Solvents (DESs):

As sustainable alternatives to traditional volatile organic solvents, Deep Eutectic Solvents (DESs) have emerged as promising media for chemical synthesis. nih.gov DESs are mixtures of two or more components that, when combined in a specific molar ratio, form a eutectic mixture with a melting point significantly lower than that of the individual components. nih.gov They are often biodegradable, non-toxic, and inexpensive. researchgate.net

Choline (B1196258) chloride-based DESs, such as those formed with urea (B33335) or glycerol, have been effectively used as both solvents and catalysts for the preparation of pyrazine derivatives. nih.govresearchgate.netamanote.com For example, the synthesis of 2,5-diarylpyrazines has been achieved in a one-pot, two-step process using a choline chloride/glycerol DES. researchgate.net Another application involves the self-condensation of D-glucosamine to produce deoxyfructosazine, a pyrazine derivative, where a choline chloride/urea DES was shown to be highly efficient. researchgate.net The effectiveness of the DES can be further enhanced by the addition of co-catalysts like amino acids. researchgate.net

| DES Composition | Reactants | Product Type | Key Advantage | Reference |

|---|---|---|---|---|

| Choline chloride / Glycerol | Arylacyl bromides | 2,5-Diarylpyrazines | Sustainable reaction medium, one-pot synthesis | nih.govresearchgate.net |

| Choline chloride / Urea | D-Glucosamine | Deoxyfructosazine | Acts as both solvent and catalyst, renewable feedstock | researchgate.net |

Biocatalysis:

Biocatalysis offers a powerful and green alternative to traditional chemical synthesis, utilizing enzymes to perform chemical transformations with high selectivity and under mild conditions. nih.govmanchester.ac.ukmanchester.ac.uk For the synthesis of substituted pyrazines, transaminases (ATAs) have proven to be highly valuable biocatalysts. nih.govresearchgate.net

The chemo-enzymatic synthesis involves the use of a transaminase, such as ATA-113, to mediate the key amination of an α-diketone precursor. nih.govmanchester.ac.uk In the presence of a suitable amine donor, the ATA converts the α-diketone into the corresponding α-amino ketone. This intermediate then undergoes spontaneous oxidative dimerization to form the symmetrically substituted pyrazine ring. nih.govmanchester.ac.uk This biocatalytic methodology avoids the use of harsh reagents and provides a direct route to complex pyrazine structures. nih.gov Furthermore, enzymes like Lipozyme® TL IM have been used in continuous-flow systems for the green synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, achieving high yields in short reaction times. nih.govrsc.org

| Enzyme | Substrate(s) | Reaction Pathway | Key Advantage | Reference |

|---|---|---|---|---|

| Transaminase (ATA-113) | α-Diketones | Amination followed by oxidative dimerization | High selectivity, mild reaction conditions | nih.govmanchester.ac.uk |

| Lipozyme® TL IM | Pyrazine esters, Amines | Amidation | Continuous-flow process, green solvent | nih.govrsc.org |

Mentioned Compounds

| Compound Name | Role/Mention |

|---|---|

| This compound | Target compound of the article |

| Potassium tert-butoxide | Catalyst |

| Choline chloride | Component of Deep Eutectic Solvents |

| Urea | Component of Deep Eutectic Solvents |

| Glycerol | Component of Deep Eutectic Solvents |

| D-glucosamine | Reactant |

| Deoxyfructosazine | Product |

| Benzil | Reactant |

| Ethylene diamine | Reactant |

| Pyrazinamide | Product |

Chemical Reactivity and Transformation Studies of 6 Methylpyrazin 2 Yl Methanol

Oxidation Reactions of the Primary Alcohol Moiety

The primary alcohol group (-CH₂OH) is a key site for synthetic modification, with its oxidation state being readily adjustable.

The selective oxidation of the primary alcohol in (6-methylpyrazin-2-yl)methanol to either its corresponding aldehyde (6-methylpyrazine-2-carbaldehyde) or carboxylic acid (6-methylpyrazine-2-carboxylic acid) is a fundamental transformation in organic synthesis. The choice of oxidizing agent and reaction conditions determines the final product.

Dess-Martin Periodinane (DMP) is a hypervalent iodine reagent renowned for its ability to oxidize primary alcohols to aldehydes under mild, neutral conditions, making it ideal for substrates with sensitive functional groups. wikipedia.orgwikipedia.orgorganic-chemistry.org The reaction is typically performed at room temperature in chlorinated solvents like dichloromethane (B109758) and is often complete within a few hours. wikipedia.orgorganic-chemistry.org One of the significant advantages of DMP is its high chemoselectivity, which would prevent unwanted side reactions on the pyrazine (B50134) ring or the methyl group. wikipedia.org The mechanism involves the formation of a diacetoxyalkoxyperiodinane intermediate, followed by deprotonation of the alpha-hydrogen to yield the carbonyl compound. wikipedia.org The rate of the Dess-Martin oxidation can be accelerated by the presence of water. wikipedia.orgorganic-chemistry.org

Other modern, selective methods for oxidizing alcohols to aldehydes utilize reagents like 2-Iodoxybenzoic acid (IBX) or employ catalytic systems, which are considered greener alternatives to traditional, toxic chromium-based oxidants. organic-chemistry.orgnih.govrsc.org For the further oxidation to the carboxylic acid, stronger oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) would typically be required, although these are less environmentally friendly. nih.gov

| Oxidizing Agent/System | Expected Product | Typical Conditions | Key Features |

|---|---|---|---|

| Dess-Martin Periodinane (DMP) | 6-methylpyrazine-2-carbaldehyde | Dichloromethane, Room Temperature | Mild, neutral pH, high yield, short reaction time. wikipedia.orgwikipedia.org |

| 2-Iodoxybenzoic acid (IBX) | 6-methylpyrazine-2-carbaldehyde | DMSO or ionic liquids, Room Temperature | Mild, selective, often used in green chemistry applications. organic-chemistry.org |

| Potassium Permanganate (KMnO₄) | 6-methylpyrazine-2-carboxylic acid | Basic, aqueous solution, heat | Strong oxidant, can cleave C-C bonds if not controlled. |

| Catalytic Systems (e.g., FeCl₃/BHDC with H₂O₂) | 6-methylpyrazine-2-carbaldehyde | Solvent-free or various solvents, Room Temperature | Green, fast, high selectivity. nih.gov |

Functionalization and Substitution Chemistry of the Pyrazine Ring

The pyrazine ring is an electron-deficient (π-deficient) aromatic system due to the presence of two electronegative nitrogen atoms. slideshare.net This electronic characteristic profoundly influences its reactivity in substitution reactions.

Electrophilic Aromatic Substitution (SEAr): Pyrazine and its derivatives are generally resistant to electrophilic aromatic substitution. slideshare.nettaylorfrancis.com The electron-withdrawing nature of the nitrogen atoms deactivates the ring towards attack by electrophiles. youtube.com Furthermore, the nitrogen atoms can be protonated or coordinate to Lewis acids under typical SEAr conditions, further deactivating the ring and making substitution nearly impossible. wikipedia.orgijrar.org Electrophilic substitution can become feasible only if the pyrazine ring is substituted with strong electron-donating (activating) groups. youtube.comlibretexts.org For this compound, both the methyl and hydroxymethyl groups are weakly activating, which might allow for substitution under forcing conditions, though this is generally not a preferred synthetic route.

Nucleophilic Aromatic Substitution (SNAr): In contrast, the π-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution, especially when a good leaving group (like a halogen) is present on the ring. slideshare.netnih.govscribd.com The ring nitrogen atoms stabilize the negative charge of the Meisenheimer complex intermediate, facilitating the reaction. This makes SNAr a powerful method for introducing a wide variety of functional groups onto the pyrazine core. nih.govacs.org

The regioselectivity of substitution reactions on the pyrazine ring is governed by the electronic properties of the existing substituents.

In the context of electrophilic substitution , should it occur, the existing methyl and hydroxymethyl groups would direct the incoming electrophile. Both are considered ortho, para-directors in classical aromatic systems. masterorganicchemistry.com In the this compound ring, the positions ortho and para to one group are also meta or ortho to the other, leading to complex directing effects.

For nucleophilic substitution , the regioselectivity is more predictable. Studies on unsymmetrical dichloropyrazines have shown that nucleophilic attack occurs preferentially at the position that is most electronically deficient. acs.org An electron-withdrawing group (EWG) at the 2-position directs nucleophilic attack to the 5-position, while an electron-donating group (EDG) at the 2-position directs the attack to the 3-position. acs.org This principle can be extended to other functionalization strategies, such as regioselective metalations using organometallic bases, which create nucleophilic sites on the ring that can then react with various electrophiles. nih.gov

| Reaction Type | Reactivity of Pyrazine Ring | Governing Factor | Typical Outcome |

|---|---|---|---|

| Electrophilic Aromatic Substitution (SEAr) | Low (deactivated ring) | Requires strong activating groups. youtube.com | Difficult to achieve; not a common synthetic strategy. wikipedia.org |

| Nucleophilic Aromatic Substitution (SNAr) | High (activated ring) | Requires a good leaving group. | Efficient method for ring functionalization. nih.govacs.org |

| Regioselective Metalation | Moderate to High | Directed by the acidity of ring protons and existing substituents. nih.gov | Creates specific nucleophilic sites for reaction with electrophiles. nih.gov |

Reactivity of the Methyl Group and Hydroxyl Functionality

Beyond the primary alcohol oxidation, both the methyl and hydroxyl groups offer additional sites for chemical modification. The hydroxyl group can undergo standard transformations such as esterification or etherification.

The protons of the methyl group on the pyrazine ring exhibit enhanced acidity compared to those on a simple alkylbenzene. This is due to the electron-withdrawing effect of the pyrazine ring, which can stabilize the resulting carbanion. youtube.com This allows for deprotonation with a strong base to form a carbanion, which can then act as a nucleophile and react with various electrophiles, such as alkyl halides or esters, to form new C-C bonds. youtube.com Additionally, catalytic methods have been developed for the C-alkylation of methyl groups on N-heteroaromatic compounds, including pyrazines, using alcohols as alkylating agents. organic-chemistry.org

Coordination Chemistry and Ligand Design Incorporating Pyrazine Derivatives

Pyrazine-based molecules are extensively used as ligands in coordination chemistry and for the design of metal-organic frameworks. mdpi.comresearchgate.net Their rigid, planar structure and the presence of two nitrogen atoms make them excellent bridging ligands, capable of linking metal centers to form polynuclear complexes. mdpi.com

This compound has the potential to act as a versatile ligand. It can coordinate to a metal center in a monodentate fashion through one of its ring nitrogen atoms. More likely, it could act as a bidentate chelating ligand, coordinating through one ring nitrogen (N1 or N4) and the oxygen atom of the hydroxymethyl group, forming a stable five- or six-membered chelate ring. The specific coordination mode would depend on the metal ion and the reaction conditions. The involvement of both a ring nitrogen and a substituent's donor atom in metal coordination is a common feature in the coordination chemistry of pyrazine derivatives. nih.govrsc.org These complexes have applications in areas ranging from catalysis to materials science and medicinal chemistry. rsc.orgmdpi.com

| Pyrazine-Based Ligand Example | Metal Ion(s) | Coordination Mode | Reference |

|---|---|---|---|

| N′-benzylidenepyrazine-2-carbohydrazonamide | Mn(II), Fe(III), Co(II), Ni(II) | Bidentate (azomethine N, pyrazine ring N) | nih.gov |

| Pyrazine-2-amidoxime | Ru(III) | Bidentate (azomethine N, oxime N) | rsc.org |

| 2,3-bis(2-pyridyl)pyrazine | Ru(III) | Bidentate (azomethine N, pyridyl ring N) | rsc.org |

| Hydrazinylpyrazine-derived Schiff base | Fe(III) | Tridentate (NNO⁻ donor set) | mdpi.com |

Advanced Spectroscopic Characterization of 6 Methylpyrazin 2 Yl Methanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

While specific, experimentally acquired spectra for (6-Methylpyrazin-2-yl)methanol are not widely published in peer-reviewed literature, the expected chemical shifts and correlations can be reliably predicted based on the known structure and extensive databases of similar pyrazine (B50134) derivatives.

¹H and ¹³C NMR: A one-dimensional (1D) ¹H NMR spectrum would reveal five distinct signals corresponding to the different types of protons in the molecule. The ¹³C NMR spectrum would similarly show six signals, one for each unique carbon atom. The expected chemical shifts are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrazine ring and the attached hydroxymethyl and methyl groups.

Expected ¹H and ¹³C NMR Chemical Shifts:

| Atom Number | Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| 1 | -CH₃ | ~2.5 | ~21 |

| 2 | Pyrazine C-H | ~8.4 | ~142 |

| 3 | Pyrazine C-H | ~8.5 | ~143 |

| 4 | -CH₂- | ~4.7 | ~64 |

| 5 | -OH | Variable | - |

| 6 | Pyrazine C-CH₃ | - | ~155 |

| 7 | Pyrazine C-CH₂OH | - | ~152 |

| 8 | Pyrazine C (between N) | - | ~143 |

| 9 | Pyrazine C (between N) | - | ~142 |

Note: The table presents predicted values based on structure-property relationships. Actual experimental values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques: To unambiguously assign these signals, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons on the pyrazine ring, confirming their neighborly relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the predicted ¹H signals to their corresponding ¹³C signals, as shown in the table above. For example, it would show a cross-peak connecting the proton signal at ~2.5 ppm to the carbon signal at ~21 ppm, confirming the assignment of the methyl group.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in confirming the molecular weight and elemental composition of a compound and provides valuable structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₆H₈N₂O.

HRMS Data:

| Parameter | Value | Source |

| Molecular Formula | C₆H₈N₂O | - |

| Exact Mass | 124.0637 Da | nih.gov |

| Monoisotopic Mass | 124.063662883 Da | nih.gov |

The experimentally determined exact mass from HRMS would be compared to the calculated mass for the formula C₆H₈N₂O. A close match, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition. nih.gov

Tandem Mass Spectrometry (MS/MS) involves the isolation and subsequent fragmentation of a specific ion (the parent or molecular ion). The resulting fragment ions provide a "fingerprint" that helps to elucidate the molecule's structure. The molecular ion [M]⁺ of this compound has an m/z of 124.

Common fragmentation pathways for this molecule under electron ionization would likely involve:

Loss of a hydrogen atom: The molecular ion can lose a hydrogen radical to form a stable cation at m/z 123. nih.gov

Loss of a formyl radical (-CHO): Cleavage of the C-C bond between the ring and the hydroxymethyl group, followed by rearrangement, can lead to the loss of a formyl radical (mass 29), resulting in a fragment ion at m/z 95. nih.govlibretexts.org This is a characteristic fragmentation for benzyl-type alcohols.

Major Observed Fragments:

| m/z | Proposed Fragment |

| 124 | [C₆H₈N₂O]⁺ (Molecular Ion) |

| 123 | [C₆H₇N₂O]⁺ |

| 95 | [C₅H₇N₂]⁺ |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. It is highly effective for identifying the functional groups present. While a published spectrum for this compound is not available, the expected absorption bands can be predicted based on its structure.

Expected Vibrational Frequencies:

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching | 3200-3600 (Broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=N (Pyrazine) | Stretching | 1550-1650 |

| C=C (Pyrazine) | Stretching | 1400-1600 |

| C-O (Alcohol) | Stretching | 1000-1260 |

The most prominent feature in the IR spectrum would be a broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching vibration of the alcohol group. The C-O stretching band would appear in the fingerprint region, while C=N and C=C stretching vibrations would confirm the presence of the pyrazine ring.

X-ray Crystallography for Solid-State Structural Investigations (if applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and information about intermolecular interactions, such as hydrogen bonding, in the solid state.

Currently, there is no publicly available crystal structure for this compound in crystallographic databases. If a suitable single crystal of the compound were to be grown and analyzed, this method would confirm the planarity of the pyrazine ring and detail the conformation of the hydroxymethyl substituent relative to the ring. Furthermore, it would reveal how the molecules pack in the crystal lattice, likely through hydrogen bonds involving the alcohol's hydroxyl group and the nitrogen atoms of the pyrazine ring.

Computational Chemistry and Theoretical Investigations of 6 Methylpyrazin 2 Yl Methanol

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed picture of the electronic distribution and energy of a molecule. These methods are instrumental in understanding the intrinsic properties of (6-Methylpyrazin-2-yl)methanol.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. researchgate.net It offers a balance between accuracy and computational cost, making it suitable for a range of chemical systems. For pyrazine (B50134) derivatives, DFT calculations, particularly using hybrid functionals like B3LYP, are employed to determine optimized molecular geometries, electronic properties, and energies. rsc.orgmostwiedzy.pl

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations This table is illustrative and contains expected values. Actual calculated values would depend on the specific DFT functional and basis set used.

| Parameter | Description | Predicted Value |

|---|---|---|

| C-C (ring) | Carbon-Carbon bond length in the pyrazine ring | ~ 1.39 Å |

| C-N (ring) | Carbon-Nitrogen bond length in the pyrazine ring | ~ 1.34 Å |

| C-CH₃ | Bond length between the ring and methyl group | ~ 1.51 Å |

| C-CH₂OH | Bond length between the ring and methanol (B129727) group | ~ 1.52 Å |

| C-O | Carbon-Oxygen bond length in the methanol group | ~ 1.43 Å |

| O-H | Oxygen-Hydrogen bond length | ~ 0.96 Å |

| ∠CNC (ring) | Angle within the pyrazine ring | ~ 116° |

Molecular Orbital Analysis: DFT calculations also provide detailed information about the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. researchgate.net Lower energy gaps often suggest higher reactivity. researchgate.net These calculations are essential for understanding charge-transfer interactions, as seen in studies of pyrazine Schiff base derivatives. rsc.org

Table 2: Predicted Electronic Properties of this compound from DFT Calculations This table is illustrative and contains expected values based on similar pyrazine derivatives.

| Property | Description | Predicted Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.5 to -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -0.5 to -1.5 |

A significant application of DFT is the prediction of spectroscopic data that can be directly compared with experimental results. researchgate.net

Vibrational Frequencies (IR Spectroscopy): By calculating the second derivatives of the energy with respect to atomic displacements, DFT can predict the vibrational frequencies of a molecule. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. Theoretical IR spectra have been successfully simulated for various pyrazine derivatives, aiding in the assignment of experimental bands to specific molecular vibrations, such as the stretching of pyrazine ring bonds. mdpi.com

NMR Chemical Shifts: DFT calculations can also predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. These theoretical predictions are a valuable tool for structural elucidation and for confirming the identity of a synthesized compound.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions.

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: The rotation around the single bond connecting the hydroxymethyl group to the pyrazine ring can be studied to identify the most stable conformers and the energy barriers between them.

Study Solvent Effects: By simulating the molecule in a solvent like water or methanol, MD can reveal how solvent molecules arrange themselves around the solute and how hydrogen bonding and other intermolecular forces influence its behavior. Studies on pyrazine in methanol have elucidated how polarization effects influence diffusion dynamics. scitation.org

Investigate Intermolecular Interactions: Simulations of multiple this compound molecules can shed light on how they interact with each other in the liquid or solid state, including the formation of hydrogen-bonded networks. Nonadiabatic molecular dynamics simulations have been used to study the photo-oxidation mechanism in complexes of pyrazine derivatives with methanol, highlighting the importance of hydrogen bonding. researchgate.netrsc.orgrsc.org

Reaction Mechanism Elucidation through Computational Transition State Analysis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com By mapping the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, most importantly, transition states. The transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the reaction's activation energy and rate.

For reactions involving this compound, such as its oxidation or participation in a condensation reaction, computational methods could be used to:

Locate Transition State Structures: Algorithms are used to find the saddle point on the potential energy surface corresponding to the transition state.

Calculate Activation Energies: The energy difference between the reactants and the transition state provides the activation barrier, a key factor in determining reaction kinetics.

Visualize Reaction Pathways: By following the reaction coordinate downhill from the transition state, the entire pathway from reactants to products can be visualized, providing a detailed, step-by-step picture of the reaction mechanism. This approach has been applied to understand complex processes like excited-state proton-coupled electron transfer (PCET) in pyrazine-methanol systems. chemrxiv.org

In Silico Modeling of Molecular Descriptors for Structure-Reactivity Correlations

In silico modeling involves the calculation of various molecular descriptors that quantify the physicochemical properties of a molecule. These descriptors can then be used to develop Quantitative Structure-Activity Relationship (QSAR) or Structure-Reactivity Relationship models. researchgate.netmdpi.com These models establish a mathematical correlation between the descriptors and an observed property, such as biological activity or chemical reactivity.

For this compound, a wide range of descriptors can be calculated. nih.gov These fall into several categories:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings.

Topological Descriptors: Indices that describe the connectivity of the molecule.

Geometrical Descriptors: Based on the 3D structure of the molecule, such as molecular surface area.

Quantum Chemical Descriptors: Properties derived from quantum calculations, including HOMO/LUMO energies, dipole moment, and atomic charges. researchgate.net

These descriptors can be used to predict properties like solubility, lipophilicity (LogP), and potential biological targets. researchgate.net For instance, the calculated LogP value can indicate how the molecule might distribute between aqueous and lipid phases in a biological system.

Table 3: Selected Computed Molecular Descriptors for this compound Data sourced from PubChem and calculated by various standard algorithms. nih.gov

| Descriptor | Value | Description |

|---|---|---|

| Molecular Weight | 124.14 g/mol | The mass of one mole of the compound. |

| XLogP3 | -0.7 | A measure of lipophilicity. |

| Hydrogen Bond Donors | 1 | Number of groups that can donate a hydrogen bond (O-H). |

| Hydrogen Bond Acceptors | 3 | Number of atoms that can accept a hydrogen bond (2xN, 1xO). |

| Rotatable Bond Count | 2 | Number of bonds that allow free rotation. |

By correlating these types of descriptors with experimental data for a series of related pyrazine compounds, QSAR models can be built to predict the reactivity or activity of new, untested molecules, thereby guiding future research and development. mdpi.com

Environmental Chemistry and Degradation Pathways of Pyrazine Alcohols

Biodegradation Mechanisms of Substituted Pyrazines in Environmental Systems

The biodegradation of pyrazines is a key process in their environmental removal. While a wealth of information exists on pyrazine (B50134) formation, significantly less is known about their degradation pathways. proquest.com However, numerous bacteria have been identified that can utilize substituted pyrazines as their sole source of carbon and energy. nih.govresearchgate.net

Microbial Degradation Studies and Identification of Biotransformation Products

Microorganisms play a central role in the transformation of pyrazine derivatives in soil and water. nih.gov Studies have isolated various bacterial strains capable of metabolizing these compounds, often initiating the process through oxidative reactions. lmaleidykla.lt

For substituted pyrazines, a common initial metabolic step is hydroxylation of the pyrazine ring, followed by oxidation of alkyl side-chains. lmaleidykla.lt For (6-Methylpyrazin-2-yl)methanol, the primary alcohol group is a likely site for initial oxidation, leading to the formation of an aldehyde and subsequently 6-methylpyrazine-2-carboxylic acid. This is analogous to metabolic pathways observed in human studies of similar compounds, which can provide insights into environmental biotransformation. While direct microbial studies on this compound are limited, research on other alkylpyrazines has identified key transformation products. For instance, the degradation of 2,3-diethyl-5-methylpyrazine (B150936) by a Mycobacterium species was found to produce 5,6-diethyl-2-hydroxy-3-methylpyrazine as an intermediate.

A variety of bacterial genera have been identified as capable of degrading pyrazine compounds, demonstrating the widespread potential for biodegradation in diverse environments. researchgate.net

Table 1: Examples of Pyrazine-Degrading Bacteria and Observed Biotransformation Steps

| Bacterial Genus/Species | Substrate(s) | Key Biotransformation Step / Product |

| Arthrobacter sp. | 2,5-Dimethylpyrazine (B89654) | Transformation of various methylpyrazines |

| Rhodococcus jostii | 2,3,5,6-Tetramethylpyrazine | Transformation of methylated pyrazines and pyridines |

| Mycobacterium sp. | 2,3-Diethyl-5-methylpyrazine | Ring hydroxylation |

| Bacillus sp. | Pyrazine-2-carboxamide | Mineralization |

| Pseudomonas sp. | Pyrazine-2-carboxamide | Mineralization |

| Corynebacterium sp. | Pyrazine-2-carboxamide | Mineralization |

Investigation of Pyrazine Ring Cleavage and Mineralization Pathways

The complete degradation, or mineralization, of this compound involves the cleavage of the stable pyrazine ring. This process ultimately converts the organic compound into inorganic constituents such as carbon dioxide, ammonia (B1221849), and water. While initial metabolites have been identified in some cases, the precise enzymatic mechanisms of pyrazine ring cleavage are not yet fully understood and remain an area of active research. nih.govresearchgate.netresearchgate.net

It is generally proposed that hydroxylation of the ring is a prerequisite for its cleavage. researchgate.net This enzymatic step activates the aromatic ring, making it more susceptible to subsequent fission. Following ring cleavage, the resulting aliphatic amine and acid fragments are further metabolized through common central metabolic pathways. Studies using bacterial consortia have demonstrated the effective mineralization of pyrazine compounds. For example, in one study, an initial concentration of 15 mg/L of pyrazine was reduced to just 0.175 mg/L after 21 days, confirming its near-complete removal from the system. researchgate.net The mineralization of other nitrogen-containing heterocyclic compounds, such as atrazine, has been shown to be influenced by environmental factors like the availability of other nitrogen sources, which can inhibit the degradation process. nih.gov

Abiotic Environmental Transformation Processes

In addition to biodegradation, abiotic processes contribute to the transformation of pyrazine compounds in the environment. These processes are primarily driven by photochemical reactions and, to a lesser extent, chemical oxidation and hydrolysis.

Photodegradation Mechanisms of Pyrazine Derivatives

Sunlight can induce photochemical reactions that lead to the degradation of pyrazine derivatives. The absorption of UV radiation can excite the molecule, initiating transformations. For heteroaromatic compounds, these transformations can include isomerization, ring-opening, or the cleavage of substituent groups. bgsu.eduresearchgate.net

While specific photolysis studies on this compound are not widely available, research on related structures provides insight. The photochemistry of pyrazine itself and its derivatives can lead to complex rearrangements. acs.orgacs.org For pyrazine alcohols, a potential pathway involves photo-oxidation of the alcohol group to a carbonyl group (aldehyde or carboxylic acid). nih.gov These resulting carbonyl compounds can then undergo further photochemical reactions, such as decarboxylation, if a carboxylic acid is formed.

Hydrolytic Stability and Oxidation under Environmental Conditions

Hydrolysis is a chemical process where a molecule is cleaved by reaction with water. The hydroxymethyl group on this compound is generally stable and not susceptible to hydrolysis under typical environmental pH conditions (pH 4-9). nih.gov The pyrazine ring itself is also known to be stable against hydrolytic degradation. researchgate.net

However, pyrazines are susceptible to oxidation by reactive oxygen species, such as hydroxyl radicals (•OH), which are naturally present in the atmosphere and aquatic environments. researchgate.net These highly reactive species can attack the pyrazine ring, leading to hydroxylation and potentially ring cleavage, initiating the degradation process. scispace.comscispace.com This oxidative pathway is a significant abiotic mechanism for the transformation of pyrazine compounds in the environment.

Environmental Fate and Transport Modeling of Pyrazine Compounds

Environmental fate and transport models are used to predict the movement, distribution, and persistence of chemicals in the environment. cdc.govnih.govwiley.com These models integrate a compound's physicochemical properties with environmental parameters to estimate its concentration in different compartments like air, water, and soil. mdpi.com

For a compound like this compound, key properties influencing its fate and transport include water solubility, vapor pressure, and the octanol-water partition coefficient (LogP). nih.gov The high water solubility suggested by its structure would facilitate its transport in surface water and groundwater, while its potential volatility could lead to atmospheric transport. mdpi.com Models can simulate processes such as volatilization from water surfaces, deposition from the atmosphere, leaching through soil, and sorption to soil organic matter. researchgate.net By understanding these parameters, scientists can better predict where the compound is likely to accumulate and how long it will persist before being degraded by the biotic and abiotic processes described above.

Table 2: Physicochemical Properties of this compound Relevant to Environmental Fate Modeling

| Property | Value | Significance for Fate and Transport |

| Molecular Formula | C₆H₈N₂O | Basic information for all calculations. |

| Molecular Weight | 124.14 g/mol | Influences diffusion and transport rates. |

| XLogP3 (Octanol-Water Partition Coefficient) | -0.7 | Indicates high water solubility and low potential for bioaccumulation in fatty tissues. The compound is hydrophilic. |

| Boiling Point (Predicted) | 231-232 °C | Suggests moderate volatility. |

| Vapor Pressure (Predicted) | 0.034 mmHg @ 25°C | Low vapor pressure indicates it is less likely to be found in the gas phase. |

| Water Solubility (Predicted) | 7.4 x 10⁵ mg/L | High solubility suggests mobility in aquatic systems and potential for groundwater contamination. |

| Data sourced from PubChem CID 580062. nih.gov |

Emerging Research Frontiers and Future Directions for 6 Methylpyrazin 2 Yl Methanol

Design and Synthesis of Novel (6-Methylpyrazin-2-yl)methanol Derivatives with Tailored Chemical Reactivity

The synthesis of novel derivatives of this compound is a cornerstone of ongoing research, with a focus on tailoring their chemical reactivity for specific applications. Current strategies are moving beyond simple modifications to incorporate sophisticated functional groups and structural motifs. These efforts aim to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity, selectivity, and interaction with biological targets or materials.

A variety of synthetic methodologies are being explored to achieve this. Classical approaches, such as the condensation of α-diketones with 1,2-diamines, continue to be refined for higher yields and greener reaction conditions. researchgate.netresearchgate.netscribd.com More advanced techniques, including metal-catalyzed cross-coupling reactions like the Suzuki and Kumada-Corriu couplings, are enabling the introduction of a wide array of substituents onto the pyrazine (B50134) ring with high precision. mdpi.comresearchgate.net For instance, the use of N-oxide intermediates has proven effective in activating the pyrazine ring for subsequent functionalization. mdpi.com

The introduction of diverse functional groups allows for the modulation of the compound's properties. For example, the incorporation of electron-withdrawing or electron-donating groups can significantly alter the electron density of the pyrazine ring, impacting its reactivity in nucleophilic or electrophilic substitution reactions. scribd.com Furthermore, the attachment of moieties capable of hydrogen bonding or forming coordination complexes can impart specific recognition or catalytic properties. researchgate.net

| Synthetic Strategy | Description | Potential Reactivity Modification |

| Condensation Reactions | Reaction of 1,2-diamines with α-dicarbonyl compounds. researchgate.netscribd.com | Introduction of various substituents on the pyrazine ring based on the starting materials. |

| Metal-Catalyzed Cross-Coupling | Suzuki, Buchwald-Hartwig, and Kumada-Corriu reactions to form C-C and C-N bonds. mdpi.comresearchgate.net | Precise installation of aryl, alkyl, and amino groups, altering steric and electronic properties. |

| N-Oxide Chemistry | Formation of a pyrazine N-oxide to activate the ring for subsequent functionalization. mdpi.com | Facilitates nucleophilic substitution and C-H activation at specific positions. |

| Dehydrogenative Coupling | Self-coupling of 2-amino alcohols or coupling of 1,2-diaminobenzene with 1,2-diols catalyzed by base metals. nih.gov | A sustainable and atom-economical method for creating substituted pyrazines. |

Development of Advanced Analytical Methodologies for Trace Detection and Isotopic Analysis

As the applications of this compound and its derivatives expand, the need for highly sensitive and selective analytical methods for their detection and characterization becomes increasingly critical. Researchers are actively developing advanced methodologies capable of trace-level detection and precise isotopic analysis, which are crucial for quality control, metabolic studies, and environmental monitoring.

Gas chromatography coupled with mass spectrometry (GC-MS) remains a workhorse for the analysis of volatile pyrazine compounds. However, for enhanced sensitivity and specificity, techniques such as high-resolution gas chromatography-isotope ratio mass spectrometry (HRGC-IRMS) are being employed. researchgate.net This method allows for the determination of stable isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N), providing valuable information about the origin and formation pathways of the compound. researchgate.net

Isotope labeling techniques are also proving to be powerful tools in elucidating the reaction mechanisms involved in the formation of pyrazines. researchgate.netdoi.org By using isotopically labeled precursors, such as ¹³C-labeled glucose or ¹⁵N-labeled amino acids, researchers can track the incorporation of these isotopes into the final pyrazine structure, thereby mapping out the intricate reaction networks. researchgate.netdoi.org

| Analytical Technique | Application | Information Gained |

| Gas Chromatography-Mass Spectrometry (GC-MS) | General detection and quantification of pyrazine derivatives. | Molecular weight and fragmentation patterns for structural elucidation. |

| High-Resolution Gas Chromatography-Isotope Ratio Mass Spectrometry (HRGC-IRMS) | Authenticity assessment and origin determination. researchgate.net | Precise stable isotope ratios (¹³C/¹²C, ¹⁵N/¹⁴N, ²H/¹H). researchgate.net |

| Isotope Labeling Studies | Elucidation of formation mechanisms. researchgate.netdoi.org | Tracing the incorporation of labeled atoms from precursors into the pyrazine ring. doi.org |

Integrated Computational and Experimental Approaches for Reaction Discovery and Optimization

The synergy between computational chemistry and experimental studies is accelerating the pace of reaction discovery and optimization in pyrazine chemistry. researchgate.netnih.gov Density Functional Theory (DFT) calculations and other computational models are being used to predict reaction pathways, transition states, and the electronic properties of molecules, providing valuable insights that guide experimental design. researchgate.netscience.gov

For instance, computational studies have been employed to investigate the mechanism of formation of pyrazinyl bis-azomethines, correlating theoretical findings with experimental NMR spectroscopy results. researchgate.net Similarly, the electronic properties and corrosion inhibition efficiency of pyrazine derivatives have been investigated using DFT calculations, providing a rational basis for the design of new corrosion inhibitors. science.gov Molecular modeling and QSAR studies have also been used to support the biological evaluation of new pyrazine-based compounds, helping to elucidate their mechanism of action. nih.gov

This integrated approach allows for a more efficient exploration of the chemical space of this compound derivatives. By predicting the feasibility and outcomes of potential reactions, computational methods can help prioritize synthetic targets and reaction conditions, saving significant time and resources in the laboratory.

| Integrated Approach | Description | Outcome |

| DFT Calculations and NMR Spectroscopy | Theoretical investigation of reaction mechanisms correlated with experimental spectroscopic data. researchgate.net | Detailed understanding of reaction pathways and intermediates. researchgate.net |

| Computational Electronic Property Analysis | Calculation of properties like HOMO, LUMO, and charge distribution to predict reactivity and function. science.gov | Rational design of molecules with desired electronic characteristics. science.gov |

| Molecular Modeling and Biological Assays | In silico docking and QSAR studies to predict and rationalize biological activity, followed by experimental validation. nih.gov | Identification of key structural features for biological activity and optimization of lead compounds. nih.gov |

Fundamental Studies on Pyrazine Ring Modification and Stereoselective Synthesis

Fundamental research into the modification of the pyrazine ring and the stereoselective synthesis of its derivatives is crucial for expanding the structural diversity and functional complexity of this class of compounds. The electron-deficient nature of the pyrazine ring presents unique challenges and opportunities for chemical modification. scribd.com

Recent advances include the development of novel C-H functionalization reactions, which allow for the direct introduction of substituents onto the pyrazine ring without the need for pre-functionalized starting materials. mdpi.com This approach offers a more atom-economical and efficient route to highly functionalized pyrazine derivatives. Furthermore, regioselective halogenation followed by cross-coupling reactions provides a versatile platform for the synthesis of complex pyrazine-containing molecules. mdpi.com

Stereoselective synthesis is another important frontier, particularly for applications in medicinal chemistry where the stereochemistry of a molecule can have a profound impact on its biological activity. nih.gov While the synthesis of chiral derivatives of this compound is still an emerging area, methods developed for other heterocyclic systems, such as asymmetric catalysis and the use of chiral auxiliaries, are expected to be applicable. The stereoselective synthesis of bis-steroidal pyrazine derivatives highlights the potential for creating complex, three-dimensional structures based on the pyrazine scaffold. nih.gov

| Research Area | Focus | Significance |

| C-H Functionalization | Direct introduction of functional groups onto the C-H bonds of the pyrazine ring. mdpi.com | Provides a more efficient and sustainable route to complex pyrazine derivatives. |

| Regioselective Synthesis | Controlling the position of substitution on the pyrazine ring. mdpi.com | Enables the synthesis of specific isomers with distinct properties. |

| Stereoselective Synthesis | Controlling the three-dimensional arrangement of atoms in chiral pyrazine derivatives. nih.gov | Crucial for developing compounds with specific biological activities and for applications in materials science. |

常见问题

Q. How can methanol crossover in fuel cell applications be mitigated when using this compound as a precursor?

- Methodological Answer : In direct methanol fuel cells, incorporate a flowing electrolyte layer (e.g., sulfuric acid) to intercept methanol diffusion. Optimize flow rates and channel porosity via hydrodynamic modeling to balance efficiency and pressure drop .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。